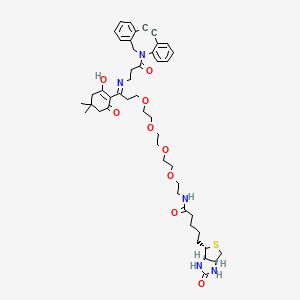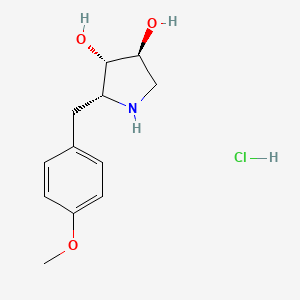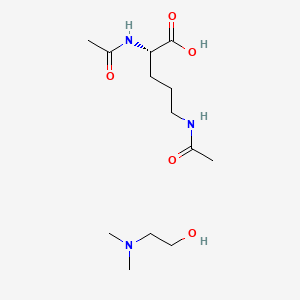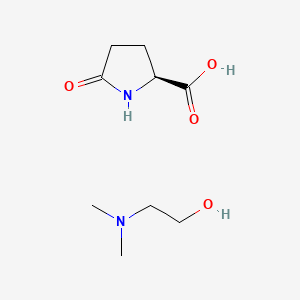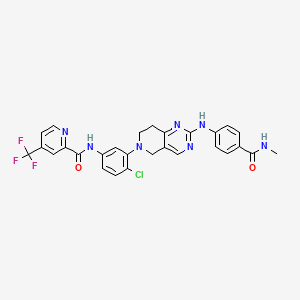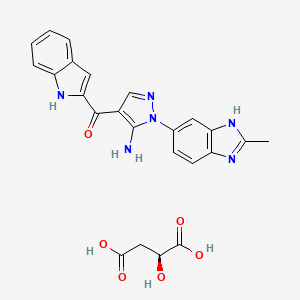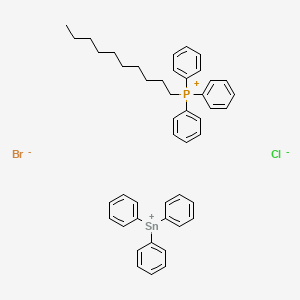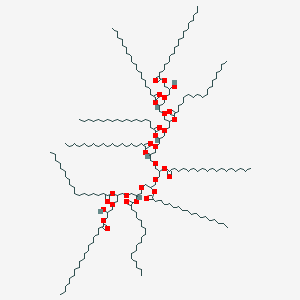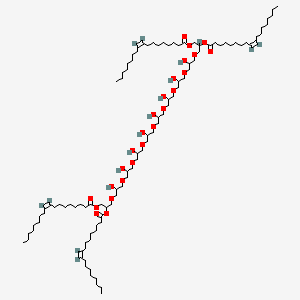
DG026
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG026 is a IRAP inhibitor. IRAP has been targeted with inhibitors that act as cognitive enhancers by reducing brain oxytocin degradation and enhance spine density in primary hippocampal neuron cultures. DG026 was also shown to be able to selectively downregulate IRAP-dependent cross-presentation by dendritic cells but leave ERAP1-dependent cross-presentation unaffected.
科学的研究の応用
Cloud Augmented Desktop Grids for Scientific Workflows
Scientific workflows, especially in biomedical research like molecular docking simulations, are increasingly relying on computational resources. DG (Desktop Grid) computing offers infrastructure for such workflows but faces limitations due to heterogeneous compute nodes. The study by Reynolds et al. (2011) introduces a system that reduces the make span (the total time for a workflow) by augmenting a DG with an IaaS (Infrastructure as a Service) Cloud. This hybrid system ensures late jobs in the workflow are processed promptly, thereby optimizing the workflow's make span. The system employs a scheduler for late job detection, Cloud resource management, and job monitoring, proving significant in computational scientific research, especially in drug discovery simulations (Reynolds et al., 2011).
Enhancing Data-Intensive Scientific Research
Zhou et al. (2008) discuss the challenges of managing the vast amounts of data generated in modern scientific research. They propose an ontology-based approach for publishing and composing data-intensive web services. This approach allows for dynamic evolution of service interfaces and a data service composition graph planner, significantly improving query service capabilities and adapting to client requests dynamically. This method is particularly beneficial in handling the complex data management needs of scientific research, offering scalable and efficient solutions (Zhou et al., 2008).
Theory-Guided Data Science in Scientific Discovery
Karpatne et al. (2016) introduce Theory-guided Data Science (TGDS), a paradigm that integrates scientific knowledge with data science models to improve the effectiveness of scientific discovery from data. TGDS ensures scientific consistency and interpretable models, advancing scientific understanding by uncovering novel insights. This paradigm is gaining prominence across various scientific disciplines, such as turbulence modeling, material discovery, and climate science, showcasing its potential to revolutionize data-driven scientific research (Karpatne et al., 2016).
Optimizing Dataflow Scheduling in High-Performance Computing
Chowdhury et al. (2022) address the challenges in managing dataflows in scientific workflows on High-Performance Computing (HPC) systems. They present DFMan, a graph-based dataflow management and optimization framework. DFMan maximizes I/O bandwidth by optimally managing data sharing among workflow tasks, leveraging a graph-based optimization algorithm. This framework is crucial in improving the performance of scientific applications, thereby facilitating faster and more efficient scientific research (Chowdhury et al., 2022).
Scientific Discovery Acceleration through Computation and Visualization
Sims et al. (2002) discuss the projects at NIST that combine physical science and information science, utilizing high-performance parallel computing, visualization, and machine learning. The Scientific Applications and Visualization Group (SAVG) at NIST has worked on scientific collaborations in various areas, demonstrating how computational and visualization technologies can significantly accelerate scientific research. This approach has led to advancements in understanding nanostructures, genetic programming, and molecular dynamics of fluids (Sims et al., 2002).
特性
CAS番号 |
2035046-17-2 |
|---|---|
製品名 |
DG026 |
分子式 |
C35H40N3O4P |
分子量 |
597.6958 |
IUPAC名 |
(2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)-4,4-diphenylbutyl)((R)-1-amino-3-phenylpropyl)phosphinic acid |
InChI |
InChI=1S/C35H40N3O4P/c36-33(22-21-26-13-5-1-6-14-26)43(41,42)25-30(35(40)38-32(34(37)39)23-27-15-7-2-8-16-27)24-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25,36H2,(H2,37,39)(H,38,40)(H,41,42)/t30?,32-,33+/m0/s1 |
InChIキー |
FDAGDZVCWKCEEX-ITBZIINNSA-N |
SMILES |
N[C@@H](CCC1=CC=CC=C1)P(CC(CC(C2=CC=CC=C2)C3=CC=CC=C3)C(N[C@@H](CC4=CC=CC=C4)C(N)=O)=O)(O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DG026; DG-026; DG 026. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



